2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Description
2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds containing elements such as triazole, thiadiazole, oxadiazole, and piperazine, which are often explored for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds possessed good or moderate activities against microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This highlights the potential of similar compounds in antimicrobial drug development.
Physicochemical Properties and Drug Delivery
The solubility, distribution, and thermodynamic properties of similar compounds have been characterized to understand their potential as drug candidates. For instance, Volkova, Levshin, and Perlovich (2020) studied a novel antifungal compound, revealing insights into its solubility in various solvents and its preference for lipophilic delivery pathways in biological media, essential for drug formulation and delivery strategies (Volkova, Levshin, & Perlovich, 2020).
Biological Activity and Drug Synthesis
The synthesis of derivatives containing piperazine and other heterocyclic compounds has been linked to a range of biological activities, including antibacterial and antifungal effects. Deshmukh, Karale, Akolkar, and Randhavane (2017) synthesized thiadiazoles, triazoles, and oxadiazoles with a piperazine nucleus, demonstrating moderate activity against specific bacterial strains (Deshmukh, Karale, Akolkar, & Randhavane, 2017). These studies provide a basis for further exploration of related compounds in therapeutic applications.
Antifungal and Antimicrobial Screening
Compounds structurally related to "2-(2-Chlorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" have been evaluated for their potential as antifungal and antimicrobial agents. For instance, the synthesis and screening of azole-containing piperazine derivatives by Gan, Fang, and Zhou (2010) demonstrated moderate to significant antibacterial and antifungal activities, underscoring the importance of such compounds in addressing microbial resistance (Gan, Fang, & Zhou, 2010).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWNYFGNEXYBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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